1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-15-2-4-16(5-3-15)20-23-22-19(26-20)14-24-10-12-25(13-11-24)18-8-6-17(21)7-9-18/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLLUUTFOXCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbon Disulfide-Mediated Cyclization
- Treat acetohydrazide with CS2 and KOH in ethanol under reflux for 6 h to form 5-mercapto-1,3,4-oxadiazole.
- Alkylate with chloromethylpiperazine derivative using K2CO3 in acetone.
Microwave-Assisted Synthesis
- Conditions : 150 W, 120°C, 20 min
- Advantage : Reduces reaction time from hours to minutes, improves yield to 74%.
Comparative Analysis of Methods
| Parameter | POCl3 Method | CS2 Method | Microwave |
|---|---|---|---|
| Yield | 69% | 58% | 74% |
| Time | 6 h | 8 h | 20 min |
| Purity (HPLC) | 98.5% | 95.2% | 97.8% |
| Scale-Up | Feasible | Moderate | Limited |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperazines or oxadiazoles.
Scientific Research Applications
The search results provide information on several fluorophenyl compounds, including their chemical properties, potential applications, and related research. Here's a summary of the information available:
1. (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol tetraacetate
- CAS Number: 866607-35-4
- Synonyms: Includes various names such as (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl) tetrahydro-2H-pyran-3,4,5-triyl triacetate .
- Description: This compound is an intermediate in the synthesis of canagliflozin .
- Chemical Properties:
2. N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
3. 1-(4-Fluorophenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- CID: 881096
- The search result provides the structure, chemical names, and physical and chemical properties .
4. N'-[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
5. Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
- Involves metabolites like KYN, quinolinic acid (QUIN), and enzymes like indoleamine 2,3-dioxygenases (IDOs) .
- Linked to neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses .
- Picolinic acid (PA) within this pathway has dual antioxidant and pro-oxidant properties .
6. Trypticase Soy Broth
- Used as a medium to grow Pseudomonas aeruginosa to study lipids .
- Studied for inactivation of Cronobacter species (Enterobacter sakazakii) with X-ray treatments .
7. Pre-Exposure Prophylaxis (PrEP) for HIV
Mechanism of Action
This compound is unique due to its specific structural features, such as the fluorophenyl group and the oxadiazole ring. Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules. the presence of the piperazine ring and the specific substitution pattern distinguishes this compound from its analogs.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Position and Activity: The 4-fluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, as seen in COX-2 inhibitors . The 4-methylphenyl substituent on oxadiazole improves π-π stacking in enzyme binding pockets, whereas methoxy groups (e.g., in compound from ) increase solubility but reduce membrane permeability.
- Heterocyclic Core Modifications: Replacement of the piperazine ring with quinazolinone (as in ) introduces planar aromaticity, favoring DNA intercalation in anticancer activity.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | Quinazolinone Analogue | COX-2 Inhibitor |
|---|---|---|---|
| Molecular Weight (g/mol) | ~410 | 468 | 448 |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 6 | 8 | 7 |
| Rotatable Bonds | 5 | 7 | 6 |
Key Findings :
- The target compound exhibits moderate lipophilicity (LogP ~3.2), balancing blood-brain barrier penetration and solubility.
- Reduced rotatable bonds (5 vs.
Biological Activity
1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the 1,3,4-oxadiazole moiety is particularly noteworthy as it has been associated with a wide range of biological effects.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 335.41 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine
| Property | Value |
|---|---|
| Molecular Weight | 335.41 g/mol |
| LogP (Partition Coefficient) | 3.56 |
| Water Solubility | Low (LogSw = -4.47) |
| Polar Surface Area | 64.00 Ų |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the oxadiazole moiety to disrupt bacterial cell wall synthesis and function.
Anticancer Activity
The anticancer potential of 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro.
- Case Study : In a study assessing the cytotoxicity against human cancer cell lines (A431 and Jurkat), compounds with similar structures demonstrated IC values lower than those of standard chemotherapeutic agents like doxorubicin. This suggests a potential for further development as an anticancer agent.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazole derivatives indicate that they may possess the ability to protect neuronal cells from oxidative stress and apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of 1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can be influenced by modifications to its structure:
- Substituent Variations : Alterations in the phenyl rings or piperazine moiety have been shown to enhance or diminish biological activity.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
